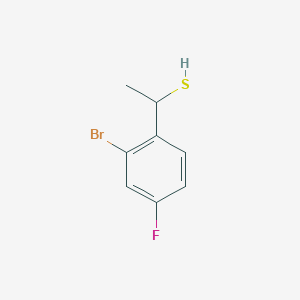
1-(2-Bromo-4-fluorophenyl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4-fluorophenyl)ethane-1-thiol is an organosulfur compound with the molecular formula C8H8BrFS It is characterized by the presence of a bromine atom at the second position and a fluorine atom at the fourth position on the phenyl ring, with an ethanethiol group attached to the first carbon of the ethane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-fluorophenyl)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of 2-bromo-4-fluorobenzene with ethanethiol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-4-fluorophenyl)ethane-1-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium tert-butoxide), aprotic solvents (e.g., DMF, THF).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, sodium periodate), solvents (e.g., water, acetonitrile).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, THF).
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromine atom.
Oxidation Reactions: Disulfides, sulfonic acids.
Reduction Reactions: Compounds with reduced bromine or fluorine content.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4-fluorophenyl)ethane-1-thiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various functionalized aromatic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. The presence of both bromine and fluorine atoms can enhance the compound’s bioactivity.
Medicine: Explored for its potential use in drug development. The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)ethane-1-thiol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the thiol group allows it to form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The bromine and fluorine atoms can also influence the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
- 1-(2-Bromo-5-fluorophenyl)ethane-1-thiol
- 1-(2-Bromo-4-chlorophenyl)ethane-1-thiol
- 1-(2-Bromo-4-methylphenyl)ethane-1-thiol
Comparison: 1-(2-Bromo-4-fluorophenyl)ethane-1-thiol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can enhance the compound’s reactivity and bioactivity compared to similar compounds with different substituents. For example, the fluorine atom can increase the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate its participation in substitution reactions.
Propiedades
Fórmula molecular |
C8H8BrFS |
|---|---|
Peso molecular |
235.12 g/mol |
Nombre IUPAC |
1-(2-bromo-4-fluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8BrFS/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3 |
Clave InChI |
NZCZLIUYQVSOCZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C=C1)F)Br)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Furan-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13308565.png)
![Pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13308569.png)

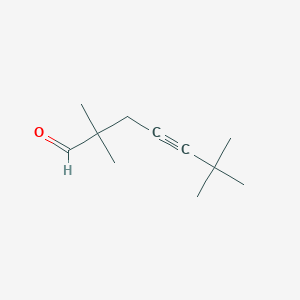
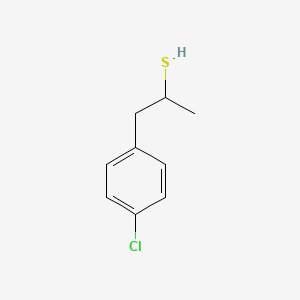
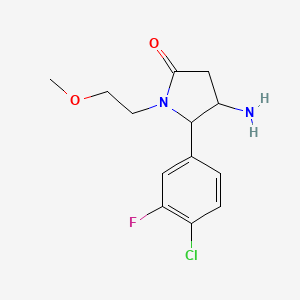
![[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine](/img/structure/B13308610.png)
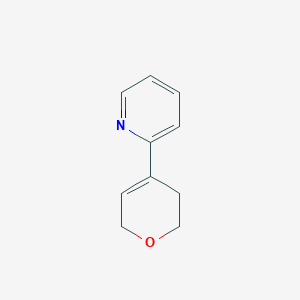

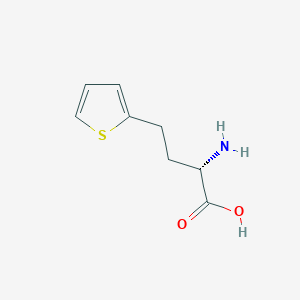

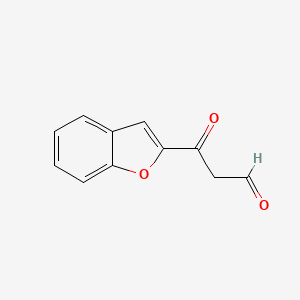
![2-[(1-Cyclopropylethyl)amino]propan-1-ol](/img/structure/B13308637.png)
